molecular formula C18H24N2O2 B5431678 1-(3,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone

1-(3,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone

Cat. No. B5431678
M. Wt: 300.4 g/mol
InChI Key: ARCTVSLKOAAPCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone, also known as DMPP, is a chemical compound that belongs to the class of pyrrolidinones. DMPP has been widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

1-(3,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone acts as an agonist of nAChRs, which are ligand-gated ion channels that are widely distributed in the nervous system. Upon binding to nAChRs, this compound induces the opening of the ion channel, leading to the influx of cations such as sodium and calcium into the cell. This results in the depolarization of the cell membrane and the generation of an action potential.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different tissues and organs. This compound has been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and noradrenaline in the brain. This compound has also been shown to increase the contractility of smooth muscle cells in the gastrointestinal tract and the urinary bladder. Additionally, this compound has been shown to modulate the immune response by affecting the function of immune cells such as T cells and macrophages.

Advantages and Limitations for Lab Experiments

1-(3,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone has several advantages and limitations for lab experiments. The main advantage of this compound is its high potency and selectivity for nAChRs, which allows for the precise modulation of neuronal activity. This compound is also relatively stable and easy to handle, making it a convenient tool for pharmacological studies. However, this compound has several limitations, including its short duration of action and potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 1-(3,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone. One potential direction is the development of new derivatives of this compound with improved pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of the role of nAChRs in different pathological conditions, such as Alzheimer's disease and Parkinson's disease. Finally, the use of this compound as a therapeutic agent for the treatment of neurological and psychiatric disorders should be explored further.
Conclusion
In conclusion, this compound is a unique chemical compound that has been widely used in scientific research due to its potential applications in various fields. This compound acts as an agonist of nAChRs, leading to the depolarization of the cell membrane and the generation of an action potential. This compound has several advantages and limitations for lab experiments, and there are several future directions for the study of this compound. Overall, this compound has the potential to be a valuable pharmacological tool for the investigation of the role of nAChRs in different physiological and pathological conditions.

Synthesis Methods

The synthesis of 1-(3,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone involves the reaction of 3,4-dimethylphenylacetic acid with phosgene, followed by the reaction of the resulting acid chloride with piperidine. The final product is obtained by the reaction of the intermediate with pyrrolidine. The overall yield of this compound is approximately 50%.

Scientific Research Applications

1-(3,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone has been extensively studied in scientific research due to its potential applications in various fields. This compound has been used as a pharmacological tool to investigate the role of nicotinic acetylcholine receptors (nAChRs) in different physiological and pathological conditions. This compound is a potent agonist of nAChRs, which are involved in the regulation of neurotransmitter release and neuronal excitability.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-13-6-7-16(10-14(13)2)20-12-15(11-17(20)21)18(22)19-8-4-3-5-9-19/h6-7,10,15H,3-5,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCTVSLKOAAPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724700
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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